![molecular formula C8H6ClN3O B13662021 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13662021.png)
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is a chemical compound that belongs to the class of benzo[d][1,2,3]triazoles. This compound is characterized by the presence of a chloro substituent at the 5-position of the benzo[d][1,2,3]triazole ring and an ethanone group at the 6-position. Benzo[d][1,2,3]triazoles are known for their diverse biological activities and are widely used in various fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-1H-benzo[d][1,2,3]triazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or THF.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the chloro group.
Oxidation and Reduction Reactions: Carboxylic acids or alcohols derived from the ethanone group.
Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.
科学研究应用
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties
作用机制
The mechanism of action of 1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro substituent and ethanone group may play a role in binding to enzymes or receptors, leading to inhibition or activation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
1H-benzo[d][1,2,3]triazol-1-ylmethanol: Similar structure but with a hydroxymethyl group instead of an ethanone group.
5-Chloro-1H-benzo[d][1,2,3]triazole: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone: Similar structure but with a bromo substituent instead of a chloro substituent
Uniqueness
1-(5-Chloro-1H-benzo[d][1,2,3]triazol-6-yl)ethanone is unique due to the presence of both the chloro substituent and the ethanone group, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
1-(6-chloro-2H-benzotriazol-5-yl)ethanone |
InChI |
InChI=1S/C8H6ClN3O/c1-4(13)5-2-7-8(3-6(5)9)11-12-10-7/h2-3H,1H3,(H,10,11,12) |
InChI 键 |
SXCICVZFSJWKCG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=NNN=C2C=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


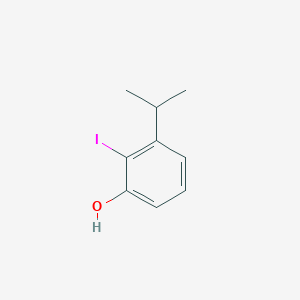
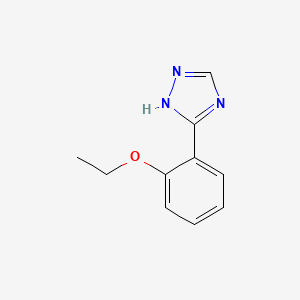
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
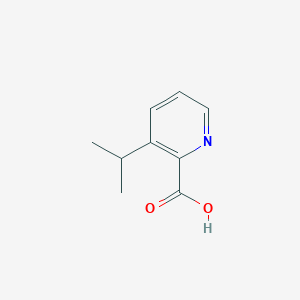
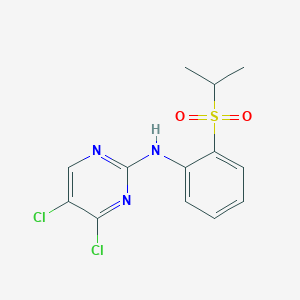


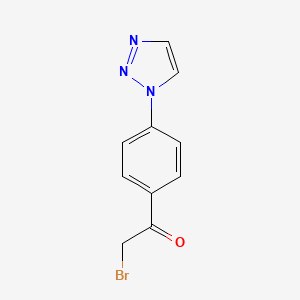
![8-Fluoro-6-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13661968.png)
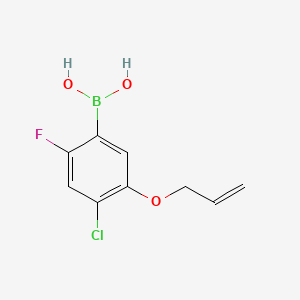
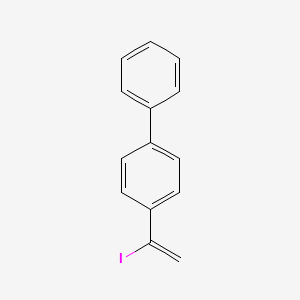
![[3-(Methoxymethoxy)-4-[2-(methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]naphthalen-2-yl]boronic acid](/img/structure/B13661986.png)
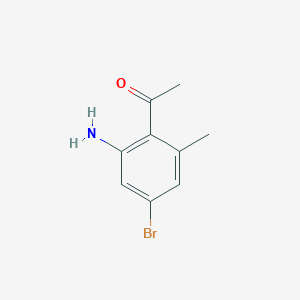
![Methyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13661988.png)
